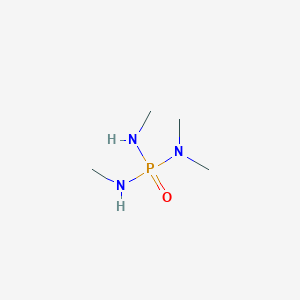
Phosphoric triamide, N,N,N/',N/'/'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’'-Tetramethylphosphoric triamide is a chemical compound with the molecular formula C4H14N3OP. It is a colorless to light yellow liquid with a spicy odor. This compound is known for its high polarity and is commonly used as a solvent in various chemical reactions .
Vorbereitungsmethoden
N,N,N’,N’‘-Tetramethylphosphoric triamide is typically synthesized through the reaction of dimethylamine with phosphorus oxychloride. The reaction is carried out in a solvent such as trioxane, with ammonia used as an acid scavenger to neutralize the hydrochloric acid produced during the reaction. The reaction temperature is maintained between 40-60°C. After the reaction, the mixture is filtered to remove ammonium chloride, and the solvent is recovered. The product is then distilled to obtain pure N,N,N’,N’'-Tetramethylphosphoric triamide .
Analyse Chemischer Reaktionen
N,N,N’,N’'-Tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form different phosphoric triamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’'-Tetramethylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for the dissolution of polymers, gases, and organometallic reagents. It is also used to accelerate reactions involving organolithium compounds by breaking down their aggregation.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of N,N,N’,N’'-Tetramethylphosphoric triamide involves its high polarity and ability to stabilize cations. This compound can form strong hydrogen bonds with various substrates, facilitating their dissolution and reaction. It also acts as a ligand, coordinating with metal ions to form stable complexes, which can enhance the reactivity of the metal center .
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’'-Tetramethylphosphoric triamide is unique due to its high polarity and ability to stabilize cations. Similar compounds include:
Hexamethylphosphoramide (HMPA): Known for its high polarity and use as a solvent in various chemical reactions.
N,N’-Dimethylpropyleneurea (DMPU): Used as a high-polarity solvent with lower toxicity compared to HMPA.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent used in various chemical and biological applications.
N,N,N’,N’'-Tetramethylphosphoric triamide stands out due to its specific ability to stabilize cations and its unique reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
16853-36-4 |
|---|---|
Molekularformel |
C4H14N3OP |
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
N-[dimethylamino(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C4H14N3OP/c1-5-9(8,6-2)7(3)4/h1-4H3,(H2,5,6,8) |
InChI-Schlüssel |
IQICYUQNNRAIMZ-UHFFFAOYSA-N |
SMILES |
CNP(=O)(NC)N(C)C |
Kanonische SMILES |
CNP(=O)(NC)N(C)C |
Key on ui other cas no. |
16853-36-4 |
Synonyme |
N-(dimethylamino-methylamino-phosphoryl)methanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















